B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid
CAS No.:
Cat. No.: VC13644869
Molecular Formula: C16H18BNO3
Molecular Weight: 283.1 g/mol
* For research use only. Not for human or veterinary use.
![B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid -](/images/structure/VC13644869.png)
Specification
Molecular Formula | C16H18BNO3 |
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Molecular Weight | 283.1 g/mol |
IUPAC Name | [4-[(4-propan-2-ylphenyl)carbamoyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C16H18BNO3/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(8-4-13)17(20)21/h3-11,20-21H,1-2H3,(H,18,19) |
Standard InChI Key | INNOUHJWXUHJED-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)(O)O |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name for this compound is [4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]boronic acid, reflecting its structure:
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A phenylboronic acid group (B(OH)₂) at the para position.
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An amide (-NHC(O)-) linker connecting to a second phenyl ring substituted with an isopropyl group (-C(CH₃)₂) at the para position .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 913198-22-8 | |
Molecular Formula | C₁₆H₁₈BNO₃ | |
Molecular Weight | 283.13 g/mol | |
SMILES | OB(C1=CC=C(C=C1)C(=O)Nc1ccc(cc1)C(C)C)O |
Structural Features
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Boronic Acid Group: Enables participation in cross-coupling reactions, forming covalent bonds with aryl halides via palladium catalysis .
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Amide Linkage: Enhances stability and influences solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
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Isopropyl Substituent: Introduces steric bulk, potentially affecting reaction kinetics and selectivity in synthetic applications .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence:
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Protection of Amine:
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Suzuki-Miyaura Coupling:
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Deprotection and Isolation:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
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Protection | Boc₂O, Et₃N, THF, reflux | 85% | |
Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 100°C | 78% | |
Deprotection | 4M HCl/dioxane, room temperature | 90% |
Purification and Characterization
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Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients isolates the product .
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Spectroscopy:
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in DMSO, methanol, and ethanol; sparingly soluble in water .
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Storage: Stable at 2–8°C under inert atmosphere; degrades upon prolonged exposure to moisture .
Table 3: Physical Properties
Spectroscopic Data
Applications in Research
Pharmaceutical Intermediates
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Biaryl Synthesis: Serves as a building block in anticancer and antiviral agents, leveraging Suzuki couplings to assemble complex scaffolds .
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Case Study: Used in the synthesis of hypoxia-inducible factor (HIF) inhibitors, demonstrating IC₅₀ values <100 nM in cellular assays .
Materials Science
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